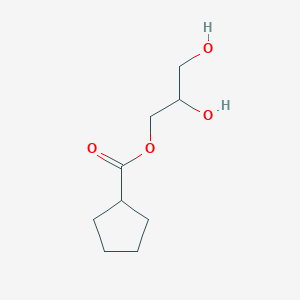
2,3-Dihydroxypropyl cyclopentanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl cyclopentanecarboxylate is an organic compound that features a cyclopentane ring attached to a carboxylate group and a 2,3-dihydroxypropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production rate. The product is then subjected to purification steps, including distillation and filtration, to obtain the desired purity .
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups into halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
科学研究应用
2,3-Dihydroxypropyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,3-Dihydroxypropyl cyclopentanecarboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylate and alcohol moieties, which can further interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylate group but lacks the 2,3-dihydroxypropyl moiety.
2,3-Dihydroxypropyl laurate: Contains the 2,3-dihydroxypropyl group but has a different fatty acid ester.
Uniqueness
2,3-Dihydroxypropyl cyclopentanecarboxylate is unique due to the combination of the cyclopentane ring and the 2,3-dihydroxypropyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
属性
CAS 编号 |
65193-54-6 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl cyclopentanecarboxylate |
InChI |
InChI=1S/C9H16O4/c10-5-8(11)6-13-9(12)7-3-1-2-4-7/h7-8,10-11H,1-6H2 |
InChI 键 |
HILDPPSVVNJVAR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)



![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)




